![molecular formula C16H18FNO4S B2509782 N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1105220-65-2](/img/structure/B2509782.png)
N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Description
The compound "N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. The presence of a 4-fluorophenoxy group and a methoxy group in the compound suggests potential for specific biological interactions due to the electronegative fluorine atom and the electron-donating methoxy group.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chlorides. In a related study, the synthesis of a series of sulfonamides was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This process likely shares similarities with the synthesis of the compound , where the appropriate fluoro-substituted phenol would react with an ethylamine derivative and a methoxy-substituted benzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. The introduction of substituents such as fluorine atoms can influence the molecular conformation and electronic distribution, potentially affecting the compound's biological activity . The crystal structures of closely related compounds have been investigated, revealing the importance of intermolecular interactions and packing patterns .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including N-demethylation , which may be relevant to the metabolism of the compound in biological systems. The introduction of a fluorine atom can also enhance the selectivity of certain biological interactions, as seen in COX-2 inhibitor studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the acidity and basicity of the amine group, while the methoxy group can influence the compound's solubility and reactivity. The crystal structure analysis of similar compounds provides insights into their stability and intermolecular interactions .
Scientific Research Applications
Fluorescent Compounds for Zinc Detection
Research indicates the development of analogues to zinquin ester, a specific cellular fluorophore for zinc(II), showing that derivatives of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, similar in structure to the compound , exhibit enhanced fluorescence in the presence of zinc(II) compared to zinquin ester. This improvement suggests potential for better imaging and detection of zinc in biological systems, highlighting the compound's relevance in biochemical research (Kimber et al., 2000).
Crystal Structure Analysis
The compound's related structures, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, have been analyzed to understand their supramolecular architecture. These studies offer insights into the structural properties of sulfonamide derivatives, contributing to the field of crystallography and material science by showcasing how different intermolecular interactions lead to varied three-dimensional architectures (Rodrigues et al., 2015).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-12-11-15(7-8-16(12)21-2)23(19,20)18-9-10-22-14-5-3-13(17)4-6-14/h3-8,11,18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLULKZSKULMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide |
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